4-Morpholinecarboxaldehyde

Beschreibung

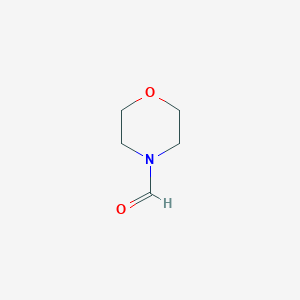

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

morpholine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-5-6-1-3-8-4-2-6/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEDQNDDFOCWGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044427 | |

| Record name | 4-Morpholinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid; mp = 20-23 deg C; [Sigma-Aldrich MSDS] | |

| Record name | 4-Morpholinecarboxaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Formylmorpholine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20040 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.32 [mmHg] | |

| Record name | 4-Formylmorpholine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20040 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4394-85-8 | |

| Record name | N-Formylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4394-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Morpholinecarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004394858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Formylmorpholine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Morpholinecarboxaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Morpholinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-morpholinecarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-MORPHOLINECARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1E63XO4RH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Morpholinecarboxaldehyde

Established Synthetic Pathways

Traditional methods for the synthesis of 4-Morpholinecarboxaldehyde rely on well-documented reactions that are widely used in both academic and industrial settings. These pathways are characterized by their reliability and scalability.

A common and straightforward method for the preparation of this compound involves the reaction of morpholine (B109124) with formaldehyde (B43269). This reaction is a type of N-formylation, where the secondary amine of the morpholine ring is converted into a formamide (B127407). While the direct use of formaldehyde can be effective, an alternative and frequently employed variation utilizes formic acid as the formylating agent.

In a typical procedure, morpholine is reacted with formic acid, which serves as the source of the formyl group. The reaction is often carried out under heating, and the water generated during the reaction is continuously removed to drive the equilibrium towards the formation of the desired product. This can be achieved through techniques such as azeotropic distillation. The reaction is generally performed in an adiabatic manner initially, followed by reactive distillation to ensure the complete conversion of the reactants. This two-step process allows for high yields and purity of N-formylmorpholine.

Table 1: Representative Conditions for the Synthesis of this compound from Morpholine and Formic Acid

| Parameter | Value |

| Reactants | Morpholine, Formic Acid |

| Molar Ratio (Morpholine:Formic Acid) | 1:1 to 1.1:1 |

| Reaction Temperature | 30-150°C |

| Reaction Time | 2-12 hours |

| Key Process | Adiabatic reaction followed by reactive distillation |

In a more contemporary and greener approach, this compound can be synthesized through the formylation of morpholine using carbon dioxide (CO2) as a C1 source and silanes as reducing agents. This method is advantageous as it utilizes an abundant, non-toxic, and renewable carbon source. The reaction proceeds via the hydrosilylation of CO2, which then formylates the amine.

The process is often catalyzed by various systems, including metal-based catalysts and organocatalysts. Mechanistic studies have shown that the reaction can proceed through different pathways depending on the specific conditions and substrates. For the N-formylation of morpholine, a pathway involving a silylcarbamate intermediate has been proposed. The reaction is influenced by factors such as the choice of catalyst, silane, solvent, and reaction temperature and pressure. A range of catalysts, from simple bases like cesium carbonate to more complex organocatalysts, have been shown to be effective. cmu.edu

Table 2: Catalytic Systems for the Formylation of Amines with CO2 and Silanes

| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Pressure |

| Cesium Carbonate | Phenylsilane | THF | Room Temperature | 1 atm CO2 |

| TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) | Phenylsilane | DMSO | 60 | 1 atm CO2 |

| [BMIm][Ac] (1-butyl-3-methylimidazolium acetate) | Dimethylphenylsilane | Neat | 25 | 1 atm CO2 |

| Zinc Phthalocyanine | Phenylsilane | Toluene | 80 | 10 bar CO2 |

Another innovative and atom-economical route to this compound is the dehydrogenative coupling of morpholine with methanol (B129727). In this process, methanol serves as the C1 source, and the reaction proceeds with the liberation of hydrogen gas as the only byproduct. This method is considered a green synthetic route as it avoids the use of stoichiometric reagents and generates minimal waste.

The reaction is typically catalyzed by transition metal complexes, with both homogeneous and heterogeneous catalysts being developed for this transformation. cmu.edumdpi.com The mechanism is believed to involve the initial dehydrogenation of methanol to formaldehyde by the catalyst. The in-situ generated formaldehyde then reacts with morpholine to form a hemiaminal intermediate, which is subsequently dehydrogenated to yield the final N-formyl product. A variety of catalysts based on metals such as ruthenium, gold, and copper have been reported to be effective for this transformation. mdpi.comgoogle.com

Table 3: Catalysts for the Dehydrogenative Coupling of Amines with Methanol

| Catalyst | Oxidant | Solvent | Temperature (°C) |

| Ru-based pincer complex | - | Toluene | 110 |

| Au/Al2O3 | O2 | Methanol | 65 |

| CuI | Air | Methanol | 100 |

| AuPd–Fe3O4 Nanoparticles | O2 | Methanol | Room Temperature |

Advanced Synthetic Approaches

Recent advancements in synthetic chemistry have led to the development of novel methods for the synthesis of this compound that offer advantages in terms of efficiency, sustainability, and reaction conditions.

Mechanochemistry, which involves inducing chemical reactions through mechanical force, has emerged as a powerful tool for the solvent-free synthesis of organic compounds, including amides. google.com The synthesis of this compound can be envisioned through the mechanochemical formylation of morpholine. This is typically achieved by ball milling the reactants, often in the presence of a catalyst.

This technique offers several advantages, such as reduced solvent waste, shorter reaction times, and sometimes, unique reactivity compared to solution-phase synthesis. 20.210.105 Amide bond formation under mechanochemical conditions can be achieved by milling an amine with a carboxylic acid or its derivative, often with a coupling agent. For the synthesis of formamides, a solid formylating agent or a catalyst that can activate a C1 source like formic acid or its salts can be employed. Liquid-assisted grinding (LAG), where a small amount of liquid is added to the solid reactants, can also be used to enhance the reaction rate and yield.

Living anionic polymerization is a powerful technique for the synthesis of polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. encyclopedia.pub In this context, this compound is not used as a monomer for polymerization but rather as a crucial terminating agent for the end-functionalization of polymer chains.

In a living anionic polymerization, the propagating chain ends remain active until they are intentionally terminated. This "living" nature allows for the introduction of a specific functional group at the end of the polymer chain by reacting the living polymer with a suitable electrophile. The aldehyde group in this compound is electrophilic and can be attacked by the nucleophilic carbanionic end of a living polymer chain.

This reaction results in the formation of a polymer with a terminal hydroxyl group attached to a carbon that is also bonded to the morpholine ring. This end-functionalization introduces the morpholine moiety onto the polymer chain, which can impart specific properties to the final material, such as altered solubility, polarity, or the potential for further chemical modification. This method provides a precise way to create well-defined polymers with a terminal morpholine-based functional group.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound focuses on reducing waste, using less hazardous materials, and improving energy efficiency. The direct use of carbon dioxide as a formylating agent is a prime example of this approach, offering a safer and more sustainable alternative to traditional reagents.

The transformation of carbon dioxide into valuable chemicals is a cornerstone of sustainable chemistry. rsc.org The N-formylation of amines, such as morpholine, using CO2 as a carbon source is a highly efficient strategy for its utilization, producing important formamide intermediates for various industries. rsc.org This process is considered an ideal pathway for formamide production, moving away from the reliance on carbon monoxide. nih.gov

The reaction of morpholine with carbon dioxide and a reducing agent, such as hydrosilanes, proceeds through complex chemical equilibria. acs.org For morpholine, the proposed mechanism involves a silylcarbamate intermediate (Pathway 3). acs.org Morpholine readily forms a stable carbamate (B1207046) salt, which is a key step in this pathway. acs.org The synthesis of N-formylmorpholine can be achieved by integrating CO2 capture and its subsequent utilization. nih.gov Morpholine itself can act as a CO2 capture agent, and the captured CO2 can then be converted to this compound under specific catalytic conditions. researchgate.netnih.gov This integrated approach allows for the use of CO2 from the atmosphere or industrial exhaust, reducing the energy penalty associated with CO2 separation. morressier.com

Recent research has demonstrated the feasibility of this conversion under relatively mild conditions, including solar-driven photocatalytic processes, which further enhances the sustainability of the synthesis. nih.gov

Table 1: Research Findings on CO2 Utilization in this compound Synthesis

| Research Focus | Key Findings | Relevant Compounds | Citations |

|---|---|---|---|

| Mechanistic Pathways | N-formylation of morpholine with CO2 and hydrosilanes proceeds via a silylcarbamate intermediate. | Morpholine, Carbon Dioxide, Hydrosilanes, this compound | acs.orgepfl.ch |

| Integrated CO2 Capture and Conversion | Morpholine can capture atmospheric CO2, which is then converted to N-formylmorpholine. | Morpholine, Carbon Dioxide, this compound | researchgate.netnih.govresearchgate.net |

| Photocatalytic Synthesis | Solar-driven utilization of captured CO2 for the synthesis of N-formylmorpholine has been achieved with high yields. | Morpholine, Carbon Dioxide, this compound | nih.gov |

The development of efficient and sustainable catalysts is crucial for the practical application of CO2 in the synthesis of this compound. nano-ntp.comresearchgate.net Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. nano-ntp.com A variety of catalytic systems have been explored for the N-formylation of morpholine with CO2.

Base catalysts, including guanidines, TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene), cesium carbonate (Cs2CO3), and carboxylates, have been shown to catalyze this reaction. acs.org N-heterocyclic carbenes (NHCs) have also emerged as effective organocatalysts, demonstrating high activity for the N-formylation of various amines, including morpholine. ntu.edu.sg

Significant advancements have been made with heterogeneous catalysts. For instance, an isolated iridium atom catalyst supported on nanodiamond/graphene (Ir/ND@G) has shown exceptional productivity and selectivity for the formylation of morpholine with captured CO2. researchgate.netnih.gov This catalyst achieved a turnover number (TON) of up to 5,120,000 with a selectivity greater than 99%. nih.govresearchgate.net Furthermore, photocatalytic systems have been developed, where the inclusion of iron has been shown to reduce the energy barrier for the formation and desorption of N-formylmorpholine, leading to remarkable yields. nih.gov

The ongoing development of novel catalysts, including those based on earth-abundant metals and bio-inspired frameworks, aims to further reduce the environmental footprint of chemical processes by enabling reactions under ambient or near-ambient conditions. researchgate.net

Table 2: Catalysts for the Sustainable Synthesis of this compound

| Catalyst Type | Specific Examples | Key Performance Metrics | Citations |

|---|---|---|---|

| Base Catalysts | Guanidines, TBD, Cs2CO3, Carboxylates | Catalyze the N-formylation of morpholine. | acs.org |

| Organocatalysts | N-heterocyclic carbenes (NHCs) | High activity and yields (>99%) for N-formylation of morpholine. | ntu.edu.sg |

| Heterogeneous Catalysts | Isolated Iridium atoms on nanodiamond/graphene (Ir/ND@G) | TON up to 5,120,000; Selectivity >99%. | researchgate.netnih.govresearchgate.net |

| Photocatalysts | Iron-doped Molybdenum Oxide (Fe/MoO3) | Yield of 11433.3 μmol·h-1·g-1. | nih.gov |

Spectroscopic Characterization and Conformational Analysis of 4 Morpholinecarboxaldehyde

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying functional groups and understanding the molecular structure of 4-Morpholinecarboxaldehyde.

Fourier Transform Infrared (FTIR) spectroscopy is employed to measure the absorption of infrared radiation by this compound, which corresponds to its molecular vibrations. The FTIR spectrum is typically recorded in the mid-infrared region (4000–400 cm⁻¹) to identify the characteristic vibrational frequencies of the molecule's functional groups. nih.govnih.gov Analysis of the FTIR spectrum allows for the identification and characterization of the key structural features of the compound.

Complementary to FTIR, Fourier Transform Raman (FT-Raman) spectroscopy provides information on the vibrational modes of the molecule. nih.gov The technique measures the inelastic scattering of monochromatic light, typically from a laser source. spectroscopyonline.com FT-Raman spectra are often recorded over a range of 3500–100 cm⁻¹. nih.gov This method is particularly useful for observing vibrations that are weak or absent in the FTIR spectrum, such as those of non-polar bonds.

The carbonyl (C=O) group of the aldehyde moiety is a prominent feature in the vibrational spectra of this compound.

Infrared Spectroscopy : The C=O stretching vibration in aldehydes typically gives rise to a strong and sharp absorption band in the FTIR spectrum. spectroscopyonline.com For aliphatic aldehydes, this band is generally observed in the region of 1740–1725 cm⁻¹. uomustansiriyah.edu.iq The high intensity of this peak is due to the large change in the dipole moment associated with the C=O bond stretching. reddit.com The specific frequency for this compound is influenced by the electronic effects of the adjacent nitrogen atom of the morpholine (B109124) ring.

Raman Spectroscopy : The carbonyl stretch is also active in the Raman spectrum, and its analysis can provide complementary structural information.

These vibrations are crucial for confirming the presence of the aldehyde functional group within the molecule.

The morpholine ring exhibits a series of characteristic vibrational modes that confirm its presence and conformation. The ring is known to predominantly adopt a chair conformation. nih.govresearchgate.net Key vibrational modes associated with the ring structure include:

C-H Stretching : Vibrations from the methylene (B1212753) (CH₂) groups of the ring.

C-O-C Stretching : The ether linkage within the ring gives rise to characteristic asymmetric stretching bands, often found in the 1150-1000 cm⁻¹ region. uomustansiriyah.edu.iq

Ring Bending and Rocking Modes : Complex vibrations involving the deformation of the entire ring structure.

Studies on morpholine and its derivatives show distinct vibrational spectra for different conformers, allowing for detailed conformational analysis. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the detailed molecular structure of this compound by probing the magnetic properties of its atomic nuclei.

The ¹H NMR spectrum of this compound provides precise information about the chemical environment of the hydrogen atoms in the molecule. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for the aldehydic proton and the protons of the morpholine ring. chemicalbook.com

The aldehydic proton (CHO) characteristically appears as a singlet at a downfield chemical shift, a result of the electron-withdrawing nature of the adjacent carbonyl group. The eight protons on the morpholine ring are chemically non-equivalent and appear as complex multiplets. researchgate.net The protons on the carbons adjacent to the oxygen atom (O-CH₂) are typically found at a different chemical shift than those adjacent to the nitrogen atom (N-CH₂). researchgate.net

¹H NMR Spectroscopic Data for this compound

| Assignment | Chemical Shift (ppm) |

| Aldehydic Proton (A) | 8.058 |

| Morpholine Proton (B) | 3.694 |

| Morpholine Proton (C) | 3.651 |

| Morpholine Proton (D) | 3.556 |

| Morpholine Proton (E) | 3.419 |

| Note: Data obtained from a 399.65 MHz spectrum in CDCl₃. Assignments B, C, D, and E correspond to the eight protons of the morpholine ring, which appear as multiplets. chemicalbook.com |

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for determining the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, recorded in deuterated chloroform (CDCl₃), distinct signals are observed for each carbon atom, reflecting their unique chemical environments. The aldehydic carbon (C=O) appears significantly downfield due to the deshielding effect of the electronegative oxygen atom. The carbon atoms of the morpholine ring adjacent to the nitrogen (C-N) and oxygen (C-O) atoms also exhibit characteristic chemical shifts.

The chemical shifts observed for this compound are detailed in the table below. These values are consistent with the expected electronic effects of the heteroatoms and the formyl group on the morpholine ring. rsc.org

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 160.7 |

| C-O (ring) | 66.9 |

| C-O (ring) | 66.0 |

| C-N (ring) | 45.4 |

| C-N (ring) | 40.2 |

Rotational and Microwave Spectroscopy

Rotational spectroscopy, particularly in the microwave region, provides highly precise information about the geometry and conformational preferences of molecules in the gas phase. By analyzing the rotational transitions, it is possible to determine the moments of inertia and, consequently, the three-dimensional structure of a molecule with high accuracy.

Studies on morpholine and its derivatives have been instrumental in understanding the conformational behavior of the six-membered heterocyclic ring. The microwave spectrum of the parent compound, morpholine, has been extensively investigated. These studies have unequivocally established that the chair conformation is the most stable arrangement of the morpholine ring. cdnsciencepub.comcdnsciencepub.com

For morpholine, the ground vibrational state rotational constants have been determined as follows:

A = 4924.88 ± 0.05 MHz

B = 4625.15 ± 0.05 MHz

C = 2684.25 ± 0.05 MHz cdnsciencepub.comcdnsciencepub.com

These rotational constants, along with the analysis of the dipole moment components (μa = 1.68 ± 0.01 D, μc = 0.30 ± 0.01 D, and a total dipole moment μ = 1.71 ± 0.02 D), confirm a chair conformation with an equatorial imino group. cdnsciencepub.comcdnsciencepub.com This foundational knowledge of the parent morpholine ring serves as a crucial reference for understanding the conformational analysis of its N-substituted derivatives, such as this compound.

While a specific microwave spectroscopy study for this compound is not extensively documented in the available literature, the conformational preferences of the morpholine ring are expected to be largely governed by the principles established from the study of morpholine itself and other derivatives. The morpholine ring is known to predominantly adopt a chair conformation. nih.govresearchgate.net

In the case of this compound, the formyl group attached to the nitrogen atom can, in principle, exist in different orientations relative to the ring. However, the fundamental chair conformation of the morpholine ring is anticipated to be the most stable. The orientation of the formyl group will be influenced by steric and electronic interactions with the rest of the molecule. Computational studies on related N-substituted morpholines can provide further insight into the preferred orientation of the substituent and its effect on the ring's geometry.

Quantum Chemical Computations for Spectroscopic Interpretation

Quantum chemical computations are indispensable for interpreting experimental spectroscopic data and for predicting molecular properties where experimental data is unavailable. Ab initio and Density Functional Theory (DFT) methods are widely used to calculate molecular structures, energies, and spectroscopic parameters.

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a theoretical framework for understanding the electronic structure and geometry of molecules. ucc.ieucc.ie For molecules like this compound, ab initio methods can be employed to calculate the relative energies of different conformers, rotational barriers, and theoretical spectroscopic constants. These calculations can help in assigning experimental spectra and in understanding the forces that govern the conformational preferences of the molecule. High-level ab initio methods are known to provide accurate predictions of thermochemical properties. nih.gov

Density Functional Theory (DFT) has become a popular computational method due to its balance of accuracy and computational cost, making it well-suited for studying the properties of medium-sized organic molecules like this compound. nih.govscirp.org DFT calculations are frequently used to predict molecular geometries, vibrational frequencies, and NMR chemical shifts. nih.govmdpi.com

In a study of the related compound, 4-Acetylmorpholine, DFT calculations at the B3LYP/6-31++G(d,p) level of theory were used to investigate its structural and electronic properties. The calculations revealed that the acetylation of morpholine leads to an increase in the total energy, heat capacity, and entropy. Furthermore, the dipole moment was found to increase upon acetylation, suggesting a higher reactivity for the substituted compound. These findings provide a valuable comparative basis for understanding the electronic and structural impact of the N-formyl group in this compound.

| Property | Morpholine | 4-Acetylmorpholine |

|---|---|---|

| Total Energy (Hartree) | -287.45 | -440.48 |

| Dipole Moment (Debye) | 1.89 | 3.86 |

These computational results for a closely related derivative highlight the utility of DFT in predicting how N-substitution affects the properties of the morpholine ring system. Similar calculations for this compound would be expected to yield valuable insights into its conformational stability and electronic structure.

Reactivity and Reaction Mechanisms Involving 4 Morpholinecarboxaldehyde

Role as a Key Intermediate in Organic Synthesis

4-Morpholinecarboxaldehyde, also known as N-Formylmorpholine, serves as a versatile intermediate in various organic syntheses. cmu.edunih.gov Its aldehyde functional group allows for a range of chemical transformations, making it a valuable building block for more complex molecules. For instance, it has been utilized in the preparation of radiolabeled compounds such as adenine (B156593) hydrochloride labeled with carbon-14. nih.gov Another notable application is in the synthesis of terphenyl dialdehyde, a precursor for compounds used in the development of organic light-emitting devices (OLEDs). nih.govosti.govwiley-vch.de

The compound also functions as an effective formylating agent. It can be used to introduce a formyl group (-CHO) into other molecules, a crucial step in the synthesis of various aldehydes and other organic compounds. nih.gov This reactivity is attributed to the electrophilic nature of the aldehyde carbon, which is susceptible to attack by nucleophiles.

Table 1: Applications of this compound as a Synthetic Intermediate

| Application | Product | Reference |

| Radiolabeling | Adenine hydrochloride (14C labeled) | nih.gov |

| Materials Science | Terphenyl dialdehyde | nih.govosti.gov |

| General Synthesis | Formylating agent | nih.gov |

Nucleophilic Addition Reactions

The carbonyl group in this compound is characterized by a polarized carbon-oxygen double bond, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. mdpi.comresearchgate.net This reactivity is fundamental to many of its synthetic applications. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon atom's hybridization changes from sp² to sp³. mdpi.comosti.gov This intermediate is typically an alkoxide, which is then protonated in a subsequent step to yield an alcohol. osti.gov

A specific example of this compound undergoing a nucleophilic addition-type reaction is its treatment with sulphur tetrafluoride (SF₄) in the presence of potassium fluoride (B91410) (KF), which results in the formation of 4-(trifluoromethyl)morpholine in high yields. nih.gov In this reaction, fluoride ions likely act as nucleophiles, initiating a complex transformation of the aldehyde group.

Another significant reaction is with 2-alkyl-2-cyclohexen-1-ones in the presence of phosphorus oxychloride (POCl₃). nih.gov This reaction, a variation of the Vilsmeier-Haack reaction, proceeds via a nucleophilic attack of the enone on an activated formyl group, leading to the formation of 3-alkyl-2-chloro-5,6-dihydrobenzaldehydes. nih.gov

Condensation Reactions

Condensation reactions are a class of reactions where two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water. researchgate.net Aldehydes like this compound are common substrates for these reactions due to the reactivity of the carbonyl group and the potential for enolate formation in molecules they react with.

While specific examples of this compound in well-known named condensation reactions like the Aldol or Claisen condensations are not extensively documented, its aldehyde functionality makes it a potential candidate for such transformations under appropriate conditions. nih.govmdpi.com For instance, in a Knoevenagel condensation, an aldehyde reacts with a compound containing an active methylene (B1212753) group in the presence of a basic catalyst. nih.gov

Imine Formation and Reduction

Aldehydes readily react with primary amines to form imines, also known as Schiff bases, through a nucleophilic addition-elimination mechanism. digitellinc.comnih.gov This reaction is typically catalyzed by mild acid. The process begins with the nucleophilic attack of the amine on the carbonyl carbon of this compound, forming a carbinolamine intermediate. digitellinc.com Subsequent protonation of the hydroxyl group turns it into a good leaving group (water), which is then eliminated to form an iminium ion. Deprotonation of the nitrogen atom yields the final imine product. digitellinc.com

The formation of imines is a reversible process, and the equilibrium can be driven towards the product by removing the water formed during the reaction. youtube.com

Imines derived from this compound can be subsequently reduced to form secondary amines. This two-step process of imine formation followed by reduction is known as reductive amination. digitellinc.commdpi.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to not reduce the initial aldehyde but will readily reduce the intermediate iminium ion. digitellinc.commdpi.com

Table 2: General Steps in Imine Formation and Reduction

| Step | Reactants | Intermediate/Product |

| 1. Nucleophilic Addition | This compound + Primary Amine | Carbinolamine |

| 2. Dehydration | Carbinolamine | Iminium Ion |

| 3. Deprotonation | Iminium Ion | Imine |

| 4. Reduction | Imine + Reducing Agent | Secondary Amine |

Cycloaddition Reactions

Cycloaddition reactions are chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct. researchgate.net While there is a lack of specific documented examples of this compound participating in cycloaddition reactions in the reviewed literature, its chemical structure suggests potential reactivity in certain types of these reactions.

For instance, in a Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. The aldehyde group in this compound is an electron-withdrawing group, which can activate an adjacent carbon-carbon double or triple bond, making it a more reactive dienophile. Therefore, derivatives of this compound containing such unsaturation could potentially participate in [4+2] cycloaddition reactions.

Mechanism of Functionalization in Polymer Synthesis

Catalytic Applications

While this compound itself is not typically used directly as a catalyst, the morpholine (B109124) structural motif is important in the design of organocatalysts. Research has shown that morpholine derivatives can be effective catalysts in certain organic transformations. For example, β-morpholine amino acids have been synthesized and tested as organocatalysts in the 1,4-addition (Michael addition) reaction between aldehydes and nitroolefins.

In these catalytic systems, the morpholine ring is part of a larger chiral molecule that facilitates the reaction. The nitrogen atom of the morpholine can play a role in the formation of enamine intermediates, which are key to the catalytic cycle. Although the enamine derived from morpholine is generally less nucleophilic compared to those from pyrrolidine (B122466) or piperidine (B6355638), careful design of the catalyst can overcome this limitation, leading to high yields and stereoselectivity. This suggests that while this compound is a precursor, its core structure is relevant to the field of organocatalysis.

Catalysis in Heterocyclic Compound Synthesis

There is currently a lack of scientific literature detailing the use of this compound as a catalyst in the synthesis of heterocyclic compounds such as pyridines, pyrimidines, or triazines. While the synthesis of various heterocyclic systems, including those containing a morpholine moiety, is an active area of research, the specific catalytic role of this compound in these transformations has not been reported in the reviewed literature. The synthesis of complex heterocyclic structures often involves multi-step reactions and a variety of catalysts, but this compound has not been identified as a key catalytic species in these processes.

Michael Addition Reactions

Direct evidence for the use of this compound as a catalyst in Michael addition reactions is not present in the current body of scientific literature. However, the broader class of morpholine-based organocatalysts has been investigated for such transformations. For instance, studies have explored the use of β-morpholine amino acids as catalysts in the 1,4-addition of aldehydes to nitroolefins. nih.gov

In these studies, the morpholine unit is part of a larger chiral scaffold that facilitates the reaction through an enamine mechanism. The nitrogen atom of the morpholine ring, in this context, plays a role in the formation of the reactive enamine intermediate. However, it is crucial to note that these catalysts are structurally distinct from the simpler this compound. The reactivity of morpholine-enamines is generally considered to be lower than that of analogous pyrrolidine or piperidine systems due to the electronic effect of the oxygen atom and the pyramidalization of the nitrogen. nih.gov

Despite these limitations, specifically designed morpholine-based catalysts have shown high efficiency. For example, in the Michael addition of butyraldehyde (B50154) to trans-β-nitrostyrene, a β-morpholine amino acid catalyst demonstrated excellent yield, diastereoselectivity, and enantioselectivity. nih.gov The reaction conditions and outcomes for a representative morpholine-based catalyst are summarized in the table below.

| Entry | Solvent | Time (h) | Conversion (%) | d.r. (syn/anti) | ee (%) |

|---|---|---|---|---|---|

| 1 | Toluene | 12 | 99 | 98:2 | 95 |

| 2 | CH2Cl2 | 12 | 99 | 97:3 | 93 |

| 3 | THF | 12 | 99 | 98:2 | 94 |

| 4 | TFE | 12 | 95 | 98:2 | 96 |

| 5 | HFIP | 12 | 90 | 99:1 | 97 |

Reaction conditions: butyraldehyde (1.0 eq.), trans-β-nitrostyrene (1.5 eq.), catalyst (1 mol%), N-methylmorpholine (1 mol%) at 40°C. Data sourced from a study on morpholine-based organocatalysts. nih.gov

This data illustrates the potential of the morpholine scaffold in designing effective catalysts for Michael additions, although it does not directly implicate this compound in such a role.

Computational Mechanistic Studies

Computational chemistry provides a powerful tool for investigating reaction mechanisms, even in the absence of extensive experimental data. While there are no specific computational mechanistic studies on the catalytic activity of this compound in the reactions discussed above, there are studies on related morpholine systems.

A theoretical study using Density Functional Theory (DFT) has been conducted on the N-formylation of morpholine with CO2 and H2, a reaction that produces this compound. researchgate.net This study focused on the reaction mechanism leading to the formation of the title compound, catalyzed by aluminum-based frustrated Lewis pairs (FLPs). The calculations elucidated the reaction pathway and the relative enthalpies of the intermediates and transition states. researchgate.net

Furthermore, computational studies on morpholine and 4-methylmorpholine (B44366) as catalysts in urethane (B1682113) formation have been performed. nih.gov These studies, employing DFT and composite methods, determined the reaction mechanism and compared the catalytic effectiveness of the two morpholine derivatives. Such computational approaches help in understanding the role of the morpholine structure in catalysis and could, in principle, be applied to model the potential reactivity of this compound in various chemical transformations. nih.gov

Computational analyses have also been instrumental in understanding the stereoselectivity observed with the β-morpholine amino acid catalysts in Michael addition reactions. These studies have helped to elucidate the transition state of the reaction, explaining the high diastereoselectivity and enantioselectivity achieved despite the generally lower reactivity of morpholine-enamines. nih.gov

Applications of 4 Morpholinecarboxaldehyde in Advanced Materials and Specialized Fields

Pharmaceutical Synthesis Intermediate

4-Morpholinecarboxaldehyde is a key intermediate in the synthesis of a variety of pharmaceutical compounds. chemimpex.com Its morpholine (B109124) moiety is a common feature in many biologically active molecules, contributing to properties such as improved solubility and metabolic stability. The aldehyde functional group provides a reactive site for further chemical modifications, enabling the construction of complex molecular architectures. chemimpex.com

One of the significant applications of this compound in pharmaceuticals is in the development of drugs targeting the central nervous system. chemimpex.com The morpholine ring is a privileged scaffold in medicinal chemistry, and its incorporation into drug candidates can lead to favorable pharmacological profiles. Researchers utilize this compound to synthesize novel morpholine derivatives for investigation into their therapeutic potential. chemimpex.com

Below is a table summarizing key information about this compound:

| Property | Value |

| CAS Number | 4394-85-8 |

| Molecular Formula | C5H9NO2 |

| Molecular Weight | 115.13 g/mol |

| Appearance | Clear colorless liquid |

| Boiling Point | 236-237 °C |

| Density | 1.145 g/cm³ |

Agrochemical Formulation

In the field of agrochemicals, this compound serves as an important intermediate for the synthesis of pesticides and herbicides. chemimpex.com The morpholine structure is present in several active ingredients used in crop protection products. The reactivity of the aldehyde group allows for the introduction of various functional groups, leading to the development of new agrochemicals with enhanced efficacy and selectivity.

The use of this compound in agrochemical formulation underscores its versatility as a chemical building block beyond the pharmaceutical industry. chemimpex.com Its role in the production of these essential agricultural products highlights its economic and societal importance.

Dyestuff Production

Building Block for Polymers and Coatings

This compound is recognized as a valuable building block for the synthesis of polymers and coatings. chemimpex.com Its ability to undergo various chemical reactions, such as condensation and cyclization, makes it a useful monomer or precursor for creating complex polymer architectures. chemimpex.com The incorporation of the morpholine moiety into polymer chains can enhance properties like solubility and stability, which is particularly beneficial for the production of specialty polymers. chemimpex.com

In the paint and coating industry, intermediates derived from morpholine are utilized, and the general manufacturing information for N-Formylmorpholine (a synonym for this compound) includes its use in paint and coating manufacturing.

Functionalization of Polymeric Materials

The functionalization of polymeric materials is a key area where this compound can play a significant role. Its reactive aldehyde group provides a handle for attaching the morpholine unit onto polymer backbones, thereby modifying the properties of the original material.

Although specific studies detailing the use of this compound for the synthesis of ω-Formyl-functionalized polystyrenes were not identified in the search results, the chemical principles of polymer functionalization allow for such a possibility. The aldehyde group of this compound could be introduced at the chain end of polystyrene through various synthetic strategies, such as end-capping living anionic polymerization with a suitable electrophile derived from this compound. This would result in polystyrene chains with a terminal morpholinecarboxaldehyde group, which could then be used for further reactions, such as surface grafting or the creation of block copolymers.

The synthesis of block copolymers and ionomers represents another potential application for this compound in polymer chemistry. Block copolymers containing morpholine units could be synthesized by using a macroinitiator to polymerize a morpholine-containing monomer, or by coupling pre-synthesized polymer blocks, one of which has been functionalized with this compound.

Ionomers are polymers that contain ionic groups. While this compound itself is not ionic, it can be used as a precursor to introduce functionalities that can be subsequently converted into ionic groups. For example, the aldehyde group could be reacted to introduce a side chain that contains a quaternizable nitrogen atom or a sulfonic acid group, thereby creating an ionomer with a morpholine-containing structure. The development of such materials requires tailored synthetic approaches to control the architecture and properties of the resulting polymers.

Solvent Applications in Industrial Processes

As a versatile industrial solvent, this compound is prized for its efficiency in separation and purification tasks. nbinno.com Its robust chemical and thermal stability allows it to be used in demanding, high-temperature processes where other solvents might degrade. nbinno.com It is particularly dominant in two major areas: the purification of gas streams and the extraction of valuable aromatic compounds from hydrocarbon mixtures. nbinno.comazelis.com

The removal of sulfur compounds, or desulfurization, is a critical process for meeting environmental regulations and ensuring the quality of gaseous fuels and feedstocks. nbinno.com this compound is widely employed as a physical solvent to scrub acidic gases, such as hydrogen sulfide (B99878) (H₂S), from various gas streams. rayeneh.comchemicalbook.com Its application is crucial in the "sweetening" of natural gas, as well as the purification of synthesis gas (syngas) and flue gas. nbinno.comnbinno.comsincere-chemicals.com

The effectiveness of NFM in this role stems from its ability to selectively absorb sulfur-containing impurities. nbinno.com This process allows for the production of pipeline-quality natural gas and helps mitigate air pollution from industrial emissions. nbinno.com The solvent's stability and low vapor pressure are advantageous, as they reduce operational costs by minimizing solvent losses and allowing for efficient regeneration and recycling within the process. nbinno.com

Table 1: Industrial Gas Streams Treated with this compound

| Gas Stream | Target Impurities | Process Goal |

| Natural Gas | Hydrogen Sulfide (H₂S), Carbon Dioxide (CO₂) | Gas "Sweetening" to meet quality standards |

| Synthesis Gas (Syngas) | Sulfur Compounds | Purification for downstream chemical synthesis |

| Flue Gas | Sulfur Dioxide (SO₂) | Reduction of harmful industrial emissions |

| Gasoline | Sulfur Compounds | Production of cleaner, low-sulfur fuels |

This table summarizes the key applications of this compound in gas desulfurization, highlighting its role in enhancing fuel quality and environmental protection. azelis.comnbinno.comchemicalbook.comsincere-chemicals.com

Separating aromatic hydrocarbons—such as benzene (B151609), toluene, and xylene (BTX)—from aliphatic hydrocarbons is a fundamental challenge in the petrochemical industry due to their close boiling points. rayeneh.com this compound is an exceptionally effective solvent for this purpose, primarily through a process known as extractive distillation. thyssenkrupp.comkiche.or.kr

In this process, NFM is introduced to a hydrocarbon mixture, where it selectively interacts with the aromatic compounds. kiche.or.kr This interaction alters the relative volatility of the components, lowering the vapor pressure of the aromatics more than the non-aromatics. thyssenkrupp-uhde.comoilngasprocess.com As a result, the less soluble non-aromatic compounds vaporize and exit the top of the distillation column, while the aromatics are retained with the NFM solvent at the bottom. The aromatics are then separated from the solvent in a subsequent stripper column, and the regenerated NFM is recycled. kiche.or.kroilngasprocess.com

This method is commercially embodied in the highly successful Morphylane® process, developed by ThyssenKrupp Industrial Solutions. thyssenkrupp.comthyssenkrupp-uhde.com The process leverages the superior selectivity and efficiency of NFM to produce high-purity aromatics with high yields and low energy consumption from feedstocks like reformate, pyrolysis gasoline, and coke oven light oil. thyssenkrupp.comthyssenkrupp-uhde.com Research has demonstrated that this process can achieve benzene yields as high as 99.8%. researchgate.net

Table 2: Performance Characteristics of NFM in Aromatic Extraction

| Performance Metric | Value / Description | Source(s) |

| Process Technology | Extractive Distillation (e.g., Morphylane® Process) | thyssenkrupp.comthyssenkrupp-uhde.com |

| Benzene Purity | Can achieve over 99.95% | axens.net |

| Benzene Yield | Reported up to 99.8% | researchgate.net |

| Key Advantages | High selectivity, thermal and chemical stability, non-corrosive, no water addition needed. | sincere-chemicals.comthyssenkrupp-uhde.com |

This table outlines the performance of this compound (NFM) as a solvent in industrial aromatic recovery processes, demonstrating its high efficiency and reliability.

This compound is classified as a polar aprotic (or non-protonic) solvent. azelis.comchemicalbook.comqinmuchem.com This means that while the molecule has a significant dipole moment due to its electronegative oxygen and nitrogen atoms, it does not have an acidic proton that can be donated for hydrogen bonding. azelis.com This characteristic is fundamental to its industrial utility.

Its polarity and unique structure allow it to dissolve a wide range of organic and even some inorganic substances, making it a versatile solvent. nbinno.comqinmuchem.com Unlike protic solvents, its inability to donate hydrogen bonds prevents unwanted side reactions in certain chemical processes. Its key attributes as an industrial solvent include:

High Selectivity: It shows a strong affinity for polarizable compounds like aromatic hydrocarbons over non-polar aliphatic hydrocarbons. sincere-chemicals.comqinmuchem.com

High Boiling Point: With a boiling point around 236-237 °C, it is suitable for high-temperature applications and is easily separated from more volatile extracted components. chemicalbook.com

Thermal and Chemical Stability: It can withstand demanding process conditions without significant degradation, which is crucial for solvent longevity and process economics. sincere-chemicals.comthyssenkrupp-uhde.com

Non-Corrosive Nature: Its non-corrosive properties simplify the choice of construction materials for industrial plants. sincere-chemicals.comthyssenkrupp-uhde.com

Table 3: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₅H₉NO₂ |

| Appearance | Colorless to pale yellow liquid |

| Classification | Polar Aprotic Solvent |

| Melting Point | 20-23 °C |

| Boiling Point | 236-237 °C |

| Density | ~1.145 g/mL at 25 °C |

This interactive table presents key physical and chemical properties of this compound that define its characteristics as a non-protonic solvent. chemicalbook.comcymitquimica.com

Q & A

Q. What are the established synthetic routes for 4-Morpholinecarboxaldehyde, and what reaction conditions optimize yield?

The synthesis of this compound typically involves formylation of morpholine using formic acid derivatives or carbonylation agents. Key reaction parameters include maintaining temperatures between 20–23°C during intermediate steps and refluxing at 239–241°C for final purification. Catalysts like acetic anhydride or sulfuric acid are often employed to enhance yield . Characterization of intermediates via thin-layer chromatography (TLC) ensures reaction progression.

Q. Which analytical techniques are most effective for characterizing this compound's purity and structural integrity?

Gas chromatography (GC) with flame ionization detection (FID) is recommended for assessing purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity. Physical properties such as refractive index (1.4860) and melting point (20–23°C) serve as critical benchmarks for quality control . High-performance liquid chromatography (HPLC) with UV detection can resolve impurities at trace levels (<0.1%).

Q. What are the key physicochemical properties of this compound relevant to its application as a solvent in organic synthesis?

Its high thermal stability (stable up to 125°C) and low volatility (boiling point: 239–241°C) make it suitable for high-temperature reactions. The compound’s density (1.150 g/cm³) and solubility in polar aprotic solvents (e.g., DMF, DMSO) enable its use in multicomponent reactions .

Q. How should researchers handle and store this compound to ensure laboratory safety?

Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Use fume hoods and personal protective equipment (PPE) due to its flammability (Flash Point: 125°C) and skin irritation risks (H315/H317). Emergency protocols should address spills with non-reactive absorbents like vermiculite .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound under varying experimental conditions?

Conduct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) to isolate degradation pathways. Compare results with literature claims of stability up to 125°C . Replicate studies using standardized heating rates (e.g., 10°C/min) to identify inconsistencies caused by experimental design .

Q. What methodological approaches are recommended for analyzing degradation products of this compound under oxidative conditions?

Use GC-MS or LC-QTOF to identify volatile by-products like NOₓ species emitted during decomposition. For non-volatile residues, employ Fourier-transform infrared spectroscopy (FTIR) to detect carbonyl intermediates. Quantify degradation kinetics using Arrhenius plots under accelerated aging conditions .

Q. What strategies optimize the catalytic efficiency of this compound in desulfurization reactions?

Pair the compound with transition-metal catalysts (e.g., CoMo/Al₂O₃) to enhance sulfur-removal efficiency in gas-phase systems. Optimize molar ratios (e.g., 1:2 for this compound:H₂S) and monitor reaction progress via X-ray photoelectron spectroscopy (XPS) to track sulfur adsorption .

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic addition reactions?

Computational studies (DFT/B3LYP) reveal that the electron-deficient aldehyde group facilitates nucleophilic attack, while the morpholine ring’s electron-donating effects stabilize transition states. Experimental validation via kinetic isotope effects (KIE) can confirm rate-determining steps .

Q. What experimental designs are effective for studying the solvent effects of this compound in multicomponent reaction systems?

Use a fractional factorial design to isolate solvent polarity (Kamlet-Taft parameters) and viscosity effects on reaction rates. Monitor intermediate formation via in-situ Raman spectroscopy and correlate with solvent dielectric constants .

Q. How can kinetic studies be designed to elucidate the mechanism of this compound's participation in Mannich-type reactions?

Employ stopped-flow spectroscopy to capture transient intermediates and pseudo-first-order conditions to determine rate constants. Isotopic labeling (¹³C-aldehyde) combined with 2D-NMR (HSQC) tracks bond formation between reactants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.